molecular formula C11H11NO B3348892 1-(Quinolin-2-yl)ethanol CAS No. 19020-29-2

1-(Quinolin-2-yl)ethanol

Cat. No. B3348892
CAS RN: 19020-29-2
M. Wt: 173.21 g/mol
InChI Key: INHYEFDUPUBGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinolin-2-yl)ethanol, also known as 2-(quinolin-2-yl)ethanol, is a chemical compound that belongs to the family of quinoline derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.

Scientific Research Applications

1. Anticancer Activity

1-(Quinolin-2-yl)ethanol compounds, particularly those in the quinazolin-4-yl subclass, have shown potential in anticancer applications. A study conducted toxicity predictions for these compounds, identifying several with high activity and low toxicity, indicating their promise in anticancer treatments (Yeni, Supandi, & Merdekawati, 2018).

2. Fluorescent Sensing

Compounds based on the quinoline platform, such as N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, have been developed as fluorescent sensors. These sensors exhibit high selectivity and sensitivity, particularly for detecting metal ions like cadmium and zinc in ethanol. This application is significant for environmental monitoring and biochemical research (Zhou et al., 2012).

3. Chemosensors for Monitoring Zinc Concentrations

Chemosensors incorporating the quinoline moiety, such as sensor 1 (2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide), have been synthesized for detecting Zn2+ in aqueous solutions. These sensors are notable for their high sensitivity, specificity, and practicality in biological and aqueous sample monitoring (Park et al., 2015).

4. Environmentally Friendly Synthesis

The environmentally friendly synthesis of various quinolin-2-yl substituted ureas in water has been established. This method emphasizes green chemistry principles, offering high yields and excellent regioselectivity, making it practical for large-scale synthesis (Xie et al., 2019).

5. Fluorescent Determination of Mercury

Quinolin-8-ol derivatives have been used as chemosensors for the selective and sensitive fluorescent determination of Hg(2+) ions. These compounds show promise for environmental and biochemical applications due to their high selectivity and sensitivity (Han et al., 2009).

6. Antioxidant and Cytotoxic Activities

Novel pyrazoline incorporated 2-quinolones have been synthesized and shown to possess antioxidant and cytotoxic activities. These compounds could be significant in the development of new therapeutic agents (Kumar, Fernandes, & Kumar, 2016).

7. Antimicrobial and Anti-inflammatory Properties

Isoxazoline incorporated 2-quinolones have demonstrated antimicrobial and anti-inflammatory activities. These findings could contribute to the development of new drugs in these domains (Kumar, Fernandes, & Kumar, 2014).

properties

IUPAC Name

1-quinolin-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-8,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHYEFDUPUBGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinolin-2-yl)ethanol

Synthesis routes and methods I

Procedure details

A solution of methylmagnesium bromide (17.6 mL of 1.4 M in toluene, 24.7 mmol) was added at <10° C. to a solution of quinoline-2-carboxaldehyde (3.0 g, 19 mmol) in anhydrous tetrahydrofuran (50 mL). The mixture was stirred at RT for 1 h and poured into saturated aqueous ammonium chloride (100 mL), and the resulting mixture was extracted with ethyl acetate (3×150 mL). The extracts were dried, concentrated, and the residue chromatographed on silica eluted with 30% and 40% ethyl acetate-hexanes giving a yellow solid. Yield 2.46 g, 75%. 1H NMR (CDCl3, 400 mHz) δ 8.15 (d, 1H, J=8.7 Hz), 8.07 (d, 1H, J=8.7 Hz), 7.81 (dd, 1H, J=1, 8 Hz), 7.71 (ddd, 1H, J=1, 7, 8.5 Hz), 7.51 (ddd, 1H, J=1, 7, 8.3 Hz), 7.33 (d, 1H, J=8.3 Hz), 5.07-4.99 (m, 2H), 1.56 (d, 3H, J=6.2 Hz).
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a cold (0° C.) solution of quinoline-2-carboxaldehyde (7.85 g) in THF (100 mL) was added dropwise 1.4M methyl magnesium bromide in toluene and THF (46 mL). After total addition, the mixture was stirred at room temperature for 30 min. The reaction mixture was poured into aqueous satured NH4Cl (500 mL), extracted with ethyl acetate (2×200 mL), washed with brine (100 mL), and dried (MgSO4). The solution was evaporated to dryness and chromatographed on flash silica gel using ethyl acetate:hexane (3:7) as eluant to yield the title product as a light orange solid.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Quinolin-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(Quinolin-2-yl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(Quinolin-2-yl)ethanol
Reactant of Route 4
1-(Quinolin-2-yl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(Quinolin-2-yl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(Quinolin-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.